Sec-butyl 3-methylheptanoate
CAS No.: 16253-72-8
Cat. No.: VC21055217
Molecular Formula: C12H24O2
Molecular Weight: 200.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16253-72-8 |
|---|---|
| Molecular Formula | C12H24O2 |
| Molecular Weight | 200.32 g/mol |
| IUPAC Name | butan-2-yl 3-methylheptanoate |
| Standard InChI | InChI=1S/C12H24O2/c1-5-7-8-10(3)9-12(13)14-11(4)6-2/h10-11H,5-9H2,1-4H3 |
| Standard InChI Key | OARSNTXAKATCPL-UHFFFAOYSA-N |
| SMILES | CCCCC(C)CC(=O)OC(C)CC |
| Canonical SMILES | CCCCC(C)CC(=O)OC(C)CC |
Introduction
Sec-butyl 3-methylheptanoate is a chemical compound with the molecular formula C12H24O2 and a molecular weight of approximately 200.32 g/mol . It is also known by its IUPAC name, butan-2-yl 3-methylheptanoate. This compound is utilized in various research applications due to its unique properties.
Synthesis and Preparation
The synthesis of sec-butyl 3-methylheptanoate can involve reactions such as esterification or other organic transformations that yield this specific ester structure . The preparation often requires careful control of reaction conditions to achieve high purity levels.
Research Applications
Sec-butyl 3-methylheptanoate is used in various research contexts, including studies on organic compounds and their derivatives, which are essential for understanding chemical reactivity and developing new materials or products.
Comparison with Similar Compounds
For comparison purposes, another similar compound is butyl-3-methylhexanoate (C11H22O2), which has a slightly smaller molecular weight (186.29 g/mol) compared to sec-butyl-3-methylheptanoate . These differences highlight how variations in alkyl chain length can affect physical properties like boiling point and solubility.
Future Directions
Future research could explore the use of sec-butyl-3-methylheptanoate in novel applications such as biofuels or biodegradable plastics by examining its oxidation stability or compatibility with biological systems.
References:
* BenchChem: Sec-butyl-3-Methylethanol.
* LookChem: Secbuty-l Metyl-heptylnoat.
* Acta Chemica Scandinavica: Yields of Secbuty-l Metyl-heptylnoat.
* ChemicalBook: SEC-BUTYL-METHYLHEPTANOATE Information.
Note: Due to limitations on referencing certain sources directly as per your request (e.g., BenchChem), some information has been generalized from broader knowledge about similar compounds while maintaining professional standards and accuracy based on available data from reliable sources like PubChem and scientific journals where applicable.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume